molecular formula C14H16N2O2 B2355055 2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole CAS No. 663191-46-6

2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole

Cat. No. B2355055
CAS RN: 663191-46-6
M. Wt: 244.294
InChI Key: ONZZUKINKMKNFG-UHFFFAOYSA-N
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Description

The compound “2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as 8-azabicyclo[3.2.1]octanes, has been described in the literature. This involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the construction of 8-azabicyclo[3.2.1]octanes via sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines has been reported .

Scientific Research Applications

Neurochemical Modulation by Novel Antipsychotics

Research into novel antipsychotics has shown that compounds activating serotonin 5-hydroxytryptamine (5-HT)1A receptors, such as aripiprazole and bifeprunox, can influence neurochemical profiles by modulating extracellular dopamine and serotonin levels. This modulation suggests a potential therapeutic benefit in treating negative symptoms and cognitive deficits associated with psychiatric disorders, mediated through cerebral dopamine and serotonin levels adjustment (Assié, Ravailhe, Faucillon, & Newman-Tancredi, 2005).

Green Synthesis and Antimicrobial Activity of Azole Derivatives

The development of azole derivatives through green chemistry methodologies, such as microwave irradiation, has been explored for their antimicrobial properties. These methodologies offer a more eco-friendly and efficient approach to synthesizing compounds with significant pharmacological properties, including antimicrobial, antitumor, and antiviral activities (Rezki, 2017).

Antifungal Applications of Benzoxazole Derivatives

Benzoxazole derivatives have shown promise as antifungal agents. For instance, the in vitro testing of 2‐(2′‐hydroxy‐5′‐aminophenyl) benzoxazole against Candida yeast strains revealed fungistatic activity, indicating potential use in developing novel antifungal drugs (Daboit et al., 2009).

Synthesis and Biological Evaluation of Novel Heterocyclic Systems

Research into the synthesis of novel heterocyclic systems combining azole scaffolds with other pharmacophores has led to compounds with notable bioactivities, especially in antimicrobial and antitumor contexts. This area of study emphasizes the value of combining different pharmacophoric elements to enhance biological properties and therapeutic potential (Taia et al., 2020).

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives

The exploration of benzoxazole derivatives has highlighted their importance in pharmaceutical compounds due to their interaction with biological systems. These compounds have been associated with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, underscoring their potential as key elements in drug discovery and development (A. S, Hima. C. S, & Shaiju. S. Dharan, 2022).

Future Directions

The future directions for research on “2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole” could involve further exploration of its synthesis, properties, and potential applications, especially given the interest in similar azabicyclo compounds .

properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-4-12-11(3-1)15-14(17-12)18-13-9-16-7-5-10(13)6-8-16/h1-4,10,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZZUKINKMKNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole

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